molecular formula C7H3BrF2N2 B13040765 3-Bromo-6,8-difluoroimidazo[1,2-A]pyridine

3-Bromo-6,8-difluoroimidazo[1,2-A]pyridine

Katalognummer: B13040765
Molekulargewicht: 233.01 g/mol
InChI-Schlüssel: CMEHIQGDNDYXRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-6,8-difluoroimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties . The presence of bromine and fluorine atoms in the structure enhances its reactivity and potential for various chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6,8-difluoroimidazo[1,2-A]pyridine typically involves the condensation of 2-aminopyridine with appropriate halogenated reagents. One common method includes the reaction of 2-aminopyridine with 1,3-dibromo-5,5-difluoropentane under reflux conditions in a polar solvent such as ethanol or methanol . The reaction is usually catalyzed by a base like sodium bicarbonate or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo-6,8-difluoroimidazo[1,2-A]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can have different functional groups attached to the core structure .

Wissenschaftliche Forschungsanwendungen

3-Bromo-6,8-difluoroimidazo[1,2-A]pyridine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Bromo-6,8-difluoroimidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Comparison: Compared to these similar compounds, 3-Bromo-6,8-difluoroimidazo[1,2-A]pyridine is unique due to the presence of both bromine and fluorine atoms at specific positions on the imidazo[1,2-A]pyridine core. This unique substitution pattern enhances its reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic and medicinal chemistry .

Eigenschaften

Molekularformel

C7H3BrF2N2

Molekulargewicht

233.01 g/mol

IUPAC-Name

3-bromo-6,8-difluoroimidazo[1,2-a]pyridine

InChI

InChI=1S/C7H3BrF2N2/c8-6-2-11-7-5(10)1-4(9)3-12(6)7/h1-3H

InChI-Schlüssel

CMEHIQGDNDYXRC-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C2=NC=C(N2C=C1F)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.